

synthesis of 7-bromo-6-methoxy-1-indanone from hydrocinnamic acid

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Compound of Interest

Compound Name: 7-bromo-6-methoxy-2,3-dihydro-
1H-inden-1-one

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Synthesis of 7-bromo-6-methoxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the preparation of 7-bromo-6-methoxy-1-indanone, a valuable intermediate in pharmaceutical and chemical research, starting from hydrocinnamic acid. The described methodology is based on established chemical transformations, including catalytic hydrogenation, intramolecular Friedel-Crafts acylation, and regioselective aromatic bromination. This document provides detailed experimental protocols, a summary of reaction parameters, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 7-bromo-6-methoxy-1-indanone from hydrocinnamic acid is a multi-step process. A direct functionalization of the hydrocinnamic acid backbone is challenging. Therefore, a more practical approach involves starting from a commercially available precursor, m-methoxycinnamic acid, which already possesses the required methoxy group at the desired position. The overall synthetic workflow can be summarized in three key stages:

- Formation of the Propanoic Acid Sidechain: Catalytic hydrogenation of m-methoxycinnamic acid to produce 3-(3-methoxyphenyl)propanoic acid.
- Intramolecular Cyclization: Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid to yield the key intermediate, 6-methoxy-1-indanone.
- Regioselective Bromination: Introduction of a bromine atom at the C-7 position of the indanone ring to afford the final product, 7-bromo-6-methoxy-1-indanone.

Experimental Workflow



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Figure 1: Synthetic workflow for 7-bromo-6-methoxy-1-indanone.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Step	Reaction	Starting Material	Key Reagents	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)
1	Hydrogenation	m-Methoxycinnamic acid	H ₂ , 10% Pd/C	Ethanol	Room Temperature	2-4	3-(3-Methoxyphenyl)propanoic acid	>95
2	Friedel-Crafts Cyclization	3-(3-Methoxyphenyl)propanoic acid	Polyphosphoric Acid (PPA)	-	100	1-2	6-Methoxy-1-indanone	80-90
3	Bromination	6-Methoxy-1-indanone	Bromine (Br ₂)	Acetic Acid	Room Temperature	1-3	7-Bromo-6-methoxy-1-indanone	70-80

Experimental Protocols

Step 1: Synthesis of 3-(3-Methoxyphenyl)propanoic acid

This procedure is adapted from the hydrogenation of cinnamic acid derivatives.^[1]

Materials:

- m-Methoxycinnamic acid (1.0 eq)
- 10% Palladium on charcoal (Pd/C) (0.05 eq)
- Ethanol

- Hydrogen gas (H₂)

Procedure:

- In a suitable hydrogenation vessel, dissolve m-methoxycinnamic acid in ethanol.
- Carefully add 10% Pd/C to the solution.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by the cessation of hydrogen uptake or by TLC/LC-MS. The reaction is typically complete within 2-4 hours.
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Remove the catalyst by filtration through a pad of Celite®.
- Wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to yield 3-(3-methoxyphenyl)propanoic acid as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Methoxy-1-indanone

This protocol is based on the general procedure for intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA).^{[2][3]}

Materials:

- 3-(3-Methoxyphenyl)propanoic acid (1.0 eq)
- Polyphosphoric acid (PPA) (10-20 times the weight of the starting material)

Procedure:

- In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.
- Heat the PPA to approximately 70-80 °C with stirring.
- Slowly add 3-(3-methoxyphenyl)propanoic acid to the hot PPA.
- Increase the temperature to 100 °C and stir the mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
- The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
- The crude 6-methoxy-1-indanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 3: Synthesis of 7-Bromo-6-methoxy-1-indanone

This procedure is based on the principles of regioselective bromination of activated aromatic rings.[4][5][6] The methoxy group at C-6 is an ortho, para-director, activating the C-5 and C-7 positions. The C-7 position is sterically less hindered, and electrophilic substitution is expected to occur preferentially at this site.

Materials:

- 6-Methoxy-1-indanone (1.0 eq)
- Bromine (Br₂) (1.0-1.1 eq)
- Glacial acetic acid

Procedure:

- In a fume hood, dissolve 6-methoxy-1-indanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

- Cool the solution in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of the indanone. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Pour the reaction mixture into a large volume of cold water.
- The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with water.
- The crude 7-bromo-6-methoxy-1-indanone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Disclaimer: The provided experimental protocols are intended for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.

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